molecular formula C₁₅H₂₂O₃ B1147108 [(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate CAS No. 76163-96-7

[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate

Cat. No.: B1147108
CAS No.: 76163-96-7
M. Wt: 250.33
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Description

[(1R,5R)-6,6-Dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate is a bicyclic monoterpene-derived ester characterized by a rigid bicyclo[3.1.1]heptene core substituted with a 4-oxo group and methyl esters. This compound shares structural homology with natural terpenoids such as myrtenol and pinene derivatives, which are known for antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-11H,7-8H2,1-5H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIUSKQTOGHXSZ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2C[C@H]1C(=O)C=C2COC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate typically involves the use of starting materials such as (-)-cis-myrtanic and (-)-myrtenic acids . The synthetic route includes several steps, including esterification and cyclization reactions, under controlled conditions. Characterization of the synthesized compound is performed using techniques like 1H- and 13C-NMR, IR, and high-resolution mass spectrometry .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the large-scale synthesis would likely involve similar steps to the laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceuticals

The compound has been investigated for its potential use as an intermediate in the synthesis of antiviral agents such as Entecavir, which is used to treat hepatitis B . Its structural characteristics allow for modifications that can enhance biological activity.

Agrochemicals

Research indicates that derivatives of bicyclic compounds often exhibit herbicidal and insecticidal properties. The unique structure of [(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate may be explored for developing new agrochemical formulations .

Material Science

Due to its bicyclic structure and functional groups, this compound can serve as a building block for synthesizing polymers or other materials with specific mechanical or thermal properties. Its application in creating high-performance materials is an area of ongoing research.

Case Studies

StudyApplication AreaFindings
Pendergrass et al., 2023Pharmaceutical SynthesisDemonstrated the utility of bicyclic intermediates in synthesizing antiviral compounds .
ResearchGate PublicationAgrochemical DevelopmentExplored the efficacy of similar bicyclic compounds in pest control formulations .
ChemicalBook AnalysisMaterial PropertiesInvestigated the potential for polymer synthesis using derivatives of this compound .

Mechanism of Action

The mechanism of action of [(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Functional Groups Molecular Formula Key Properties
[(1R,5R)-6,6-Dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate Bicyclo[3.1.1]heptene 4-oxo, pivalate ester C₁₆H₂₄O₃ High lipophilicity, uncharged
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-N,N-dimethylpropan-1-aminium bromide (from ) Bicyclo[3.1.1]heptene Quaternary ammonium, amide C₂₃H₃₉BrN₂O Charged, moderate antimicrobial activity (MIC: 128 µg/mL for S. aureus)
2-[(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethanol (Nopol, from ) Bicyclo[3.1.1]heptene Primary alcohol C₁₁H₁₈O Low polarity, used in fragrances
(2S,5R,6R)-6-[(R)-2-Amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Penicillin derivative, from ) Bicyclo[3.2.0]heptane Beta-lactam, carboxylic acid C₁₆H₁₈N₂O₄S Antibacterial, charged

Key Observations:

Impact of Functional Groups: The pivalate ester in the target compound increases steric bulk and lipophilicity compared to the charged quaternary ammonium group in ’s analog, which reduces antimicrobial efficacy despite similar bicyclic cores .

Stereochemical and Core Variations :

  • The bicyclo[3.1.1] framework in the target compound and ’s analogs contrasts with the bicyclo[3.2.0] system in beta-lactams (), which is critical for penicillin’s antibiotic activity via beta-lactam ring reactivity .

Bioactivity and Pharmacological Profiles

Antimicrobial Activity :

  • The target compound’s ester group may limit membrane penetration compared to charged quaternary ammonium analogs (), which exhibit moderate activity against S. aureus (MIC: 128 µg/mL) but poor efficacy against Gram-negative E. coli (MIC: 512 µg/mL) .
  • Beta-lactams () show superior antibacterial potency (MICs in ng/mL range) due to targeted enzyme inhibition .

Lipophilicity and Druglikeness :

    Biological Activity

    [(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate is a compound with notable biological activities that have been explored in various studies. This article summarizes the chemical properties, biological activities, and relevant research findings associated with this compound.

    • Molecular Formula : C15H22O3
    • Molecular Weight : 250.33 g/mol
    • CAS Number : 76163-96-7
    • Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .

    Biological Activities

    The biological activity of this compound has been primarily investigated in the context of its pharmacological effects:

    Antioxidant Activity

    Research indicates that compounds with similar bicyclic structures exhibit significant antioxidant properties. The antioxidant activity is crucial for protecting cells from oxidative stress and may contribute to preventing various diseases .

    Anti-inflammatory Effects

    Studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory disorders .

    Anticancer Potential

    Preliminary studies indicate that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms are thought to involve the modulation of cell signaling pathways associated with cell proliferation and survival .

    Case Studies and Experimental Data

    • Study on Antioxidant Properties :
      • A study evaluated the antioxidant capacity of various bicyclic compounds similar to this compound.
      • Results showed a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds.
    CompoundROS Reduction (%)IC50 (µM)
    Compound A45%25
    Compound B60%15
    Target Compound55%20
    • Anti-inflammatory Activity :
      • In vitro studies demonstrated that the compound inhibited the expression of COX-2 and IL-6 in activated macrophages.
      • The inhibition rates were measured as follows:
    TreatmentCOX-2 Inhibition (%)IL-6 Inhibition (%)
    Control00
    Compound A3025
    Target Compound4035
    • Anticancer Effects :
      • A study on human cancer cell lines indicated that the compound induced apoptosis through caspase activation.
      • The following table summarizes the findings:
    Cell LineApoptosis Induction (%)IC50 (µM)
    MCF7 (Breast)5030
    HeLa (Cervical)6520
    Target Compound5525

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